molecular formula C9H7Cl3 B3315243 2-Chloro-3-(2,4-dichlorophenyl)-1-propene CAS No. 951892-52-7

2-Chloro-3-(2,4-dichlorophenyl)-1-propene

Cat. No. B3315243
CAS RN: 951892-52-7
M. Wt: 221.5 g/mol
InChI Key: YGRGDPHCZGUJJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-Chloro-3-(2,4-dichlorophenyl)-1-propene”, similar compounds have been synthesized using organolithium reagents . Protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(2,4-dichlorophenyl)-1-propene” can be inferred from its name. It likely contains a propene group (a three-carbon chain with a double bond), with chlorine atoms substituted at specific positions .


Chemical Reactions Analysis

The compound may undergo various chemical reactions based on its functional groups. For instance, the presence of a double bond in the propene group could potentially undergo addition reactions . The chlorine atoms might also make the compound susceptible to nucleophilic substitution reactions .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in the protodeboronation of pinacol boronic esters . This is a valuable transformation that allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Synthesis of Chiral Drug Intermediates

The compound can be used in the synthesis of chiral drug intermediates . For example, a key chiral intermediate for anticholesterol drugs, (2R,3S)-ethyl 2-chloro-3-hydroxybutanoate, can be synthesized using this compound .

Pd-catalyzed Arylation

The compound can be used in Pd-catalyzed arylation . This is a type of reaction where an aryl group is introduced into a molecule .

Tsuji–Trost Allylation

The compound can be used in Tsuji–Trost allylation . This is a palladium-catalyzed reaction that forms a new carbon-carbon bond .

Metathesis

The compound can be used in metathesis . This is a type of reaction where the double bonds of two alkenes are broken and then rearranged to form new double bonds .

Amide Activation

The compound can be used in amide activation . This is a process where an amide bond is activated for further chemical reactions .

Diazomethane Reactions

The compound can be used in reactions with diazomethane . Diazomethane is a versatile reagent in organic synthesis .

properties

IUPAC Name

2,4-dichloro-1-(2-chloroprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRGDPHCZGUJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249450
Record name 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2,4-dichlorophenyl)-1-propene

CAS RN

951892-52-7
Record name 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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